molecular formula C13H20F3NO B15146785 N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine

N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine

Cat. No.: B15146785
M. Wt: 263.30 g/mol
InChI Key: HQFFNZZIRVXPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine is a compound that features a trifluoromethoxy group attached to an adamantane structure. The adamantane core is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. The trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, which are beneficial in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine typically involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. One common method is the reaction of adamantan-2-amine with 2-bromoethyl trifluoromethoxy under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The adamantane core provides stability and rigidity, allowing the compound to effectively bind to its targets. The exact molecular pathways involved depend on the specific application, such as inhibition of viral replication or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine is unique due to the combination of the trifluoromethoxy group and the adamantane core. This combination imparts enhanced lipophilicity, metabolic stability, and rigidity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C13H20F3NO

Molecular Weight

263.30 g/mol

IUPAC Name

N-[2-(trifluoromethoxy)ethyl]adamantan-2-amine

InChI

InChI=1S/C13H20F3NO/c14-13(15,16)18-2-1-17-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,17H,1-7H2

InChI Key

HQFFNZZIRVXPKI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCOC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.